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Compound of Interest

Compound Name:
2,4-Dichloro-3,5-dimethyl-6-

nitrophenol

CAS No.: 70444-49-4

Cat. No.: B1608187 Get Quote

Executive Summary
Substituted nitrophenols represent a chemically versatile class of compounds characterized by

the presence of one or more nitro groups (-NO₂) attached to a phenolic ring. While historically

associated with industrial toxicity and herbicides (e.g., 2,4-DNP, dinoseb), recent

pharmacological research has repurposed this scaffold for targeted drug discovery. This guide

analyzes the physicochemical drivers of their biological activity—specifically the interplay

between acidity (pKa) and lipophilicity—and details their primary mechanisms of action:

mitochondrial uncoupling, oxidative stress induction, and enzyme inhibition.

Chemical Basis of Biological Activity
The biological efficacy of substituted nitrophenols is governed by the electronic and steric

effects of the nitro group.

Acidity and Lipophilicity (The Protonophore Profile)
The phenolic hydroxyl group is weakly acidic. Electron-withdrawing nitro groups stabilize the

phenolate anion via resonance, significantly lowering the pKa.

Phenol pKa: ~10.0
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4-Nitrophenol pKa: ~7.15

2,4-Dinitrophenol (DNP) pKa: ~4.0

Biological Implication: At physiological pH (7.4), poly-nitrated phenols exist in equilibrium

between their neutral and anionic forms. This equilibrium is critical for the protonophore

mechanism, allowing the molecule to pick up a proton in the acidic mitochondrial

intermembrane space and release it in the alkaline matrix.

The Ortho-Effect and Membrane Permeability
Substituents at the ortho position (2-position) relative to the hydroxyl group create an

intramolecular hydrogen bond.

Effect: This "locks" the proton, reducing interaction with solvent water molecules.

Result: Increased lipophilicity and membrane permeability compared to para isomers,

enhancing oral bioavailability and blood-brain barrier penetration.

Table 1: SAR of Selected Nitrophenols
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Compound Structure pKa LogP
Primary
Activity

Toxicity
Risk

2-Nitrophenol
Monosubstitu

ted (ortho)
7.23 1.79

Weak

uncoupler,

intermediate

Moderate

4-Nitrophenol
Monosubstitu

ted (para)
7.15 1.91

Nephrotoxic,

weak

uncoupler

High

2,4-DNP Disubstituted 4.09 1.54

Potent

Protonophore

(Uncoupler)

Severe

(Hyperthermi

a)

Picric Acid
Trisubstituted

(2,4,6)
0.38 1.33

Explosive,

antimicrobial,

precipitant

High

Dinoseb

2-sec-butyl-

4,6-

dinitrophenol

4.62 3.56

Herbicide,

potent

uncoupler

High

Core Mechanism: Mitochondrial Uncoupling
The defining biological activity of lipophilic nitrophenols is the uncoupling of oxidative

phosphorylation.

The Proton Shuttle Mechanism
Uncouplers disrupt the proton motive force (

) generated by the electron transport chain (ETC). Instead of protons re-entering the matrix via
ATP Synthase to drive ATP production, nitrophenols shuttle them across the inner
mitochondrial membrane (IMM). This releases the potential energy as heat (thermogenesis).[1]
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Figure 1: The Protonophore Cycle. The nitrophenol (NP) anion is protonated in the acidic

intermembrane space, diffuses across the lipid bilayer, and releases the proton in the matrix,

bypassing ATP synthase.

Therapeutic Window vs. Toxicity[3]
Therapeutic Potential: "Mild uncoupling" is investigated for treating obesity, diabetes

(increasing glucose oxidation), and reducing reactive oxygen species (ROS) production

(preventing ischemia-reperfusion injury).

Toxicity: The therapeutic index is narrow. Excessive uncoupling leads to ATP depletion, loss

of ionic homeostasis, and fatal hyperthermia.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1608187?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Beyond Uncoupling: Antimicrobial & Anticancer
Activity[4][5][6][7]
Antimicrobial Mechanism
Substituted nitrophenols (e.g., nitro-Schiff bases, nitrophenol-metal complexes) exhibit

bacteriostatic and bactericidal effects.

Nitro-Reduction: Bacterial nitroreductases reduce the nitro group to nitroso and

hydroxylamine intermediates. These reactive species damage bacterial DNA and inhibit

protein synthesis.

Membrane Disruption: Lipophilic derivatives disrupt bacterial cell membranes, causing

leakage of intracellular components.

Anticancer Mechanisms
Synthetic Lethality: In p53-deficient cancer cells, mild uncoupling by nitrophenol derivatives

(e.g., niclosamide analogs) can trigger energy stress that healthy cells can tolerate, but

cancer cells cannot.

ROS Generation: Redox cycling of the nitro group generates superoxide radicals, inducing

apoptosis in cancer cells with compromised antioxidant defenses.

Experimental Protocols
Protocol 1: Mitochondrial Uncoupling Assay (Seahorse
XF / Oxygen Electrode)
Objective: Quantify the uncoupling potency of a nitrophenol derivative by measuring Oxygen

Consumption Rate (OCR).

Reagents:

Assay Medium: 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM

HEPES, 1 mM EGTA, 0.2% BSA (fatty acid free), pH 7.2.
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Substrates: Succinate (10 mM) + Rotenone (2 µM) [Complex II driven] OR Glutamate/Malate

(10 mM/5 mM) [Complex I driven].

Controls: DMSO (Vehicle), Oligomycin (ATP synthase inhibitor), FCCP (Positive control

uncoupler).

Workflow:

Isolation: Isolate mitochondria from rat liver or use permeabilized cells (e.g., HepG2).

Basal Respiration: Equilibrate mitochondria in assay medium with substrate. Record State 2

respiration.[1]

State 3 (ADP): Add ADP (200 µM). Observe rapid OCR increase (coupled respiration).

State 4 (Oligomycin): Add Oligomycin (2 µg/mL). OCR drops to basal leak levels.

Titration (Test Compound): Sequentially inject the nitrophenol derivative (e.g., 0.1, 0.5, 1.0,

5.0, 10 µM).

Result Interpretation: A bell-shaped curve is typical. OCR increases as uncoupling occurs,

then decreases at high concentrations due to respiratory inhibition or membrane toxicity.

Maximal Uncoupling: Add FCCP (0.5 µM) at the end to verify mitochondrial viability.

Protocol 2: Bacterial Growth Inhibition (MIC
Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus or E. coli.

Workflow:

Preparation: Dissolve nitrophenol derivative in DMSO (stock 10 mg/mL).

Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final

range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO < 1%.

Inoculation: Add bacterial suspension adjusted to
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CFU/mL.

Incubation: Incubate at 37°C for 18–24 hours.

Readout:

Visual: Lowest concentration with no visible turbidity.

Colorimetric: Add Resazurin (Alamar Blue). Blue

Pink indicates viable metabolic activity. MIC is the lowest concentration remaining blue.

Drug Discovery Workflow for Nitrophenols
To develop safe nitrophenol therapeutics, researchers must decouple toxicity from efficacy.

Phase 1: Design

Phase 2: In Vitro Screening Phase 3: Validation
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Figure 2: Strategic workflow for optimizing nitrophenol derivatives. Key filter is the Selectivity

Index (SI) between uncoupling efficacy and general cytotoxicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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